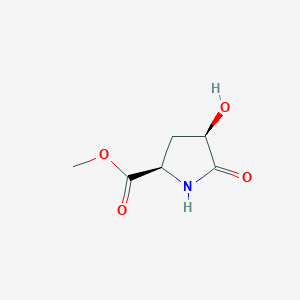(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC17260250
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9NO4 |
|---|---|
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m1/s1 |
| Standard InChI Key | OKJQBJHYKVHRIS-QWWZWVQMSA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@H](C(=O)N1)O |
| Canonical SMILES | COC(=O)C1CC(C(=O)N1)O |
Introduction
Structural Characteristics and Stereochemical Configuration
The molecular framework of (2R,4R)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate centers on a five-membered pyrrolidine ring, a saturated heterocycle containing one nitrogen atom. Key structural features include:
-
Stereochemistry: The (2R,4R) configuration dictates the spatial arrangement of substituents, influencing intermolecular interactions and biological activity.
-
Functional Groups:
-
A methyl ester (-COOCH₃) at C2, enhancing solubility in organic solvents.
-
A hydroxyl group (-OH) at C4, enabling hydrogen bonding.
-
A ketone (-C=O) at C5, contributing to electrophilic reactivity.
-
Crystallographic studies of analogous compounds, such as ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, reveal that pyrrolidine rings often adopt twist conformations to minimize steric strain . The mean plane of the pyrrolidine ring in such structures forms an angle of ~89° with aromatic substituents, as observed in related benzyl derivatives . Hydrogen-bonding networks, particularly O—H⋯O interactions, stabilize crystal packing and dimer formation .
Table 1: Comparative Structural Features of Pyrrolidine Derivatives
Synthetic Methodologies
The synthesis of (2R,4R)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves multi-step routes that emphasize stereocontrol and functional group compatibility. While direct synthetic protocols for this specific compound are sparingly documented, analogous pathways provide actionable insights:
Fluorination and Esterification Strategies
A related compound, methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate, is synthesized via DAST-mediated fluorination of a 4-oxopyrrolidine precursor . This method achieves a 98% yield by reacting (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate with diethylaminosulfur trifluoride (DAST) in dichloromethane at -78°C to 27°C . Adapting this approach, the ketone at C5 in the target compound could be introduced through selective oxidation or retained from a cyclic precursor.
Stereoselective Hydroxylation
The hydroxyl group at C4 may be installed via Sharpless asymmetric dihydroxylation or enzymatic catalysis, though these methods require validation for pyrrolidine systems. Alternatively, epoxidation followed by acid-mediated ring opening could stereospecifically generate the -OH group.
Table 2: Representative Synthetic Conditions for Analogues
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination at C4 | DAST, DCM, -78°C to 27°C, 16 h | 98% | |
| Esterification | Methanol/HCl, reflux | 85–90% | |
| Boc Protection | Di-tert-butyl dicarbonate, DMAP | 95% |
Physicochemical Properties
Experimental data for (2R,4R)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate remains limited, but properties can be extrapolated from related compounds:
-
Molecular Weight: ~187.16 g/mol (calculated).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ester and hydroxyl groups; limited solubility in nonpolar solvents.
-
Optical Rotation: Expected to exhibit significant optical activity due to two chiral centers. For comparison, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate has a specific rotation of [α]D²⁰ = +15.6° (c = 1, H₂O) .
Stability: The ketone at C5 may render the compound prone to nucleophilic attack, necessitating storage under inert conditions.
Biological Activity and Mechanistic Insights
While direct pharmacological studies on (2R,4R)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate are absent, its structural motifs suggest potential bioactivity:
-
Enzyme Inhibition: The hydroxyl and ketone groups could coordinate with metalloenzymes (e.g., matrix metalloproteinases) or participate in transition-state mimicry.
-
Antimicrobial Potential: Pyrrolidine derivatives often disrupt bacterial cell wall synthesis; the ester group may enhance membrane permeability.
Hypothesized Targets:
-
Prolyl Hydroxylases: Analogues like trans-4-hydroxy-L-proline methyl ester are known collagen biosynthesis modulators .
-
Receptor Binding: Ionic interactions with G-protein-coupled receptors (GPCRs) are plausible due to the compound’s hydrogen-bonding capacity.
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
-
Protease Inhibitors: Pyrrolidine cores are prevalent in HIV protease inhibitors (e.g., darunavir).
-
Anticancer Agents: Functionalization at C5 could yield Michael acceptors targeting cysteine proteases.
Polymer Chemistry
Ester and hydroxyl groups enable incorporation into biodegradable polymers. For example, copolymerization with lactides may enhance material hydrophilicity.
Comparative Analysis with Structural Analogues
Table 3: Functional and Synthetic Comparison
Future Directions and Research Gaps
-
Stereoselective Synthesis: Develop asymmetric routes to access the (2R,4R) configuration with >99% enantiomeric excess.
-
Biological Profiling: Screen against kinase and protease libraries to identify lead candidates.
-
Crystallographic Studies: Resolve the compound’s crystal structure to elucidate supramolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume